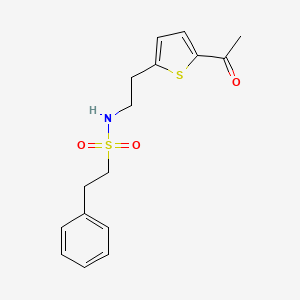

N-(2-(5-乙酰噻吩-2-基)乙基)-2-苯乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives involves a transformation process where the precursor 2-amino-5-bromoacetophenone is used as a starting material. The transformation yields compounds such as 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, which are structurally determined using NMR and mass spectroscopy, as well as single crystal X-ray diffraction techniques . Another related compound, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, is synthesized and structurally characterized, with the crystal structure revealing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is elucidated using various spectroscopic techniques. For instance, the structure of the triethylammonium salt of a related sulfonamide compound is studied theoretically and confirmed by X-ray diffraction . Similarly, the crystal structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide is solved using direct methods and refined to a final R-factor, highlighting intermolecular hydrogen bonds and intramolecular interactions .

Chemical Reactions Analysis

The reactivity of N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides with aromatic and heterocyclic compounds is explored, showing regioselective reactions that yield C-amidoalkylation products in the presence of oleum or concentrated sulfuric acid . These reactions demonstrate the potential of sulfonamide derivatives to engage in chemical transformations that could be relevant for further functionalization or drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamide derivatives are investigated through various assays. The compounds are evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as for their antioxidant effect through radical scavenging assays . Additionally, molecular docking is performed to determine plausible protein–ligand interactions, and the drug likeness properties, including the ability to cross the blood–brain barrier, are predicted at a theoretical level .

科学研究应用

合成和表征

N-(2-(5-乙酰噻吩-2-基)乙基)-2-苯乙磺酰胺属于一类更广泛的化合物,这些化合物因其在各种科学研究领域的潜力而被探索。尽管对这种特定化合物的直接研究有限,但结构相关的磺酰胺的研究应用为这种化合物的潜在用途提供了见解。

潜在治疗应用

磺酰胺,包括与 N-(2-(5-乙酰噻吩-2-基)乙基)-2-苯乙磺酰胺类似的衍生物,已被合成并评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。例如,一项关于塞来昔布衍生物的研究(它们具有磺酰胺成分)发现,与对照或塞来昔布相比,某些化合物表现出显着的抗炎和镇痛活性,而不会对肝脏、肾脏、结肠和大脑造成组织损伤。这些化合物还显示出对 HCV NS5B RdRp 活性的适度抑制,表明潜在的治疗应用 (Ş. Küçükgüzel 等人,2013 年)。

酶抑制

对磺酰胺衍生物的研究还包括探索其酶抑制特性。例如,与 N-(2-(5-乙酰噻吩-2-基)乙基)-2-苯乙磺酰胺结构相关的化合物已被研究其作为酶抑制剂的潜力,为针对特定酶途径的新型治疗剂的开发提供了见解 (N. Riaz,2020 年)。

抗氧化特性

探索磺酰胺的抗氧化特性是另一个感兴趣的领域。通过研究相关化合物,研究人员旨在了解这些分子如何减轻氧化应激,这是各种疾病的一个因素。这项研究可能导致开发出可用于预防或治疗与氧化损伤相关的疾病的新型抗氧化剂。

抗胆碱酯酶和抗氧化活性

对磺酰胺衍生物的进一步研究评估了它们的抗胆碱酯酶和抗氧化活性。这些活性对于治疗神经退行性疾病(如阿尔茨海默病)至关重要,在这些疾病中胆碱酯酶抑制剂可以发挥治疗作用。抗氧化特性还表明对氧化应激相关的神经损伤具有保护作用 (M. Mphahlele 等人,2021 年)。

属性

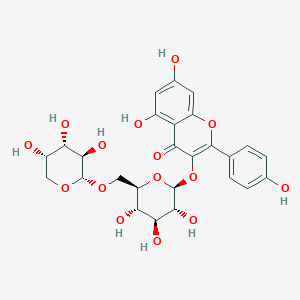

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-13(18)16-8-7-15(21-16)9-11-17-22(19,20)12-10-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQVGNJLPIIQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

![2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2527874.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2527878.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)